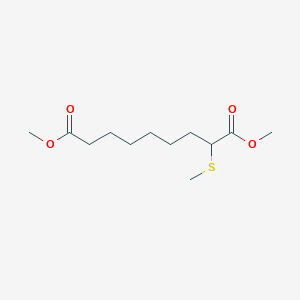

Dimethyl 2-(methylsulfanyl)nonanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(methylsulfanyl)nonanedioate is an organic compound with the molecular formula C12H22O4S It is a derivative of nonanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.

Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Dimethyl 2-(methylsulfanyl)nonanedioate can be compared with other similar compounds, such as:

Dimethyl nonanedioate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

Dimethyl 2-(methylsulfinyl)nonanedioate: Contains a sulfinyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.

Dimethyl 2-(methylsulfonyl)nonanedioate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, leading to different biological and chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

Dimethyl 2-(methylsulfanyl)nonanedioate, also known by its chemical formula C11H20O4S, is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

- Molecular Formula : C11H20O4S

- Molecular Weight : 248.35 g/mol

- CAS Number : Not specifically listed but related to dimethyl nonanedioate derivatives.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methylsulfanyl group is believed to enhance the radical scavenging ability of the molecule, which can protect cells from oxidative stress.

Table 1: Comparison of Antioxidant Activities

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Case Study : A study involving human macrophages demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

The compound's efficacy against various bacterial strains has been explored. Preliminary results suggest that it possesses antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Radical Scavenging : The methylsulfanyl group enhances electron donation, allowing the compound to neutralize free radicals effectively.

- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation, particularly those related to NF-kB activation.

- Membrane Disruption : Its hydrophobic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Applications in Medicine and Industry

Given its diverse biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties suggest potential use in developing drugs for chronic inflammatory conditions and oxidative stress-related diseases.

- Food Preservation : The antimicrobial properties may be harnessed for food preservation, reducing spoilage and extending shelf life.

- Cosmetic Formulations : Its antioxidant activity positions it as a candidate for inclusion in skincare products aimed at combating oxidative damage.

Properties

CAS No. |

59768-17-1 |

|---|---|

Molecular Formula |

C12H22O4S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

dimethyl 2-methylsulfanylnonanedioate |

InChI |

InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3 |

InChI Key |

FQGNOYQTVHLDTF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC(C(=O)OC)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.